molecular formula C19H23N3O5S B1246044 Oxetacillin CAS No. 53861-02-2

Oxetacillin

Cat. No. B1246044
CAS RN: 53861-02-2
M. Wt: 405.5 g/mol
InChI Key: MFSKHDSIPVDCDE-NFFDBFGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxetacillin is a penicillin antibiotic with antibacterial activity. Oxetacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.

Scientific Research Applications

Pharmacokinetics and Bioavailability

The pharmacokinetics and relative bioavailability of oxetacillin, particularly in combination with sulbactam, have been studied to understand how the body absorbs, distributes, metabolizes, and excretes these drugs. Research has shown that oxetacillin-sulbactam tablets have comparable pharmacokinetic parameters to imported equivalents, indicating bioequivalence. This suggests that domestic formulations of oxetacillin can effectively deliver the drug's active components, making it a viable option for treating bacterial infections (Zhang Lixin, 2003).

Antibiotic Resistance and Activity

The activity of oxetacillin and related beta-lactam antibiotics against various bacterial strains, including those resistant to other antibiotics, is a critical area of study. For instance, temocillin, a narrow-spectrum penicillin, has shown efficacy against Enterobacteriaceae with KPC-type carbapenemases but not against OXA-48-like enzymes. High-level temocillin resistance has been explored as a diagnostic marker for identifying OXA-48 carbapenemase producers, which is crucial for the effective treatment of infections caused by these resistant bacteria (Woodford et al., 2014).

Synthesis and Stability Enhancements

The synthesis and stability of oxetane analogs of drugs like thalidomide and lenalidomide have been researched, with findings suggesting that these analogs maintain similar physicochemical and in vitro properties to their parent drugs. The introduction of an oxetane ring could offer a strategy for enhancing the stability and potentially the safety profile of related compounds, including oxetacillin (Burkhard et al., 2013).

Mechanisms of Antibiotic Resistance

Understanding the mechanisms behind antibiotic resistance is essential for developing strategies to combat resistant bacterial strains. Studies on amdinocillin resistance in Escherichia coli have identified mutations conferring resistance, offering insights into how similar mechanisms may impact the efficacy of oxetacillin and other beta-lactam antibiotics. Such research is critical for informing the development of new drugs and treatment regimens capable of overcoming resistance (Thulin, Sundqvist, & Andersson, 2015).

Modulation of Antibiotic Resistance

Research has also focused on the potential for certain compounds to modulate antibiotic resistance, enhancing the efficacy of existing antibiotics like oxetacillin. For example, studies on the effects of oleanolic acid and ursolic acid have shown that they can synergistically enhance the activity of beta-lactam antibiotics against certain bacterial pathogens, suggesting a possible approach to mitigating resistance issues (Kurek et al., 2012).

properties

CAS RN

53861-02-2

Product Name

Oxetacillin

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[(4R)-4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H23N3O5S/c1-18(2)13(17(26)27)21-15(25)12(16(21)28-18)22-14(24)11(20-19(22,3)4)9-5-7-10(23)8-6-9/h5-8,11-13,16,20,23H,1-4H3,(H,26,27)/t11-,12-,13+,16-/m1/s1

InChI Key

MFSKHDSIPVDCDE-NFFDBFGFSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C

SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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